molecular formula C16H17NO3 B231357 2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide

2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide

Cat. No. B231357
M. Wt: 271.31 g/mol
InChI Key: UOFPFUNJBGEMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide, also known as Diphenylhydroxyethylaminoacetamide (DHEAA), is a chemical compound that has been widely studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. DHEAA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism Of Action

The exact mechanism of action of DHEAA is not fully understood. However, it has been proposed that DHEAA exerts its biological effects by modulating various signaling pathways. For example, DHEAA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DHEAA has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.

Biochemical And Physiological Effects

DHEAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. In addition, DHEAA has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. DHEAA has also been shown to reduce the levels of triglycerides and cholesterol in the blood, and to improve liver function.

Advantages And Limitations For Lab Experiments

DHEAA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily dissolved in water and ethanol. DHEAA has also been found to exhibit low toxicity in animal studies. However, there are also some limitations to using DHEAA in lab experiments. For example, the exact mechanism of action of DHEAA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DHEAA has been found to exhibit low solubility in some organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DHEAA. One area of research could focus on the development of novel synthetic methods for DHEAA that improve its yield and purity. Another area of research could focus on the identification of the exact molecular targets of DHEAA and the signaling pathways that it modulates. This could provide insights into the mechanisms underlying its biological effects and could lead to the development of new therapeutic applications. Finally, future research could focus on the development of DHEAA derivatives with improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

DHEAA can be synthesized by the reaction of 2-aminoethanol with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of DHEAA as a white crystalline powder with a yield of approximately 80%.

Scientific Research Applications

DHEAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. DHEAA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, DHEAA has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

properties

Product Name

2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide

InChI

InChI=1S/C16H17NO3/c18-12-11-17-15(19)16(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18,20H,11-12H2,(H,17,19)

InChI Key

UOFPFUNJBGEMOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCO)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.